molecular formula C7H7N2NaO6S B1587764 Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate CAS No. 59312-73-1

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Cat. No.: B1587764
CAS No.: 59312-73-1
M. Wt: 270.2 g/mol
InChI Key: KVJWAYQTZJQCNQ-UHFFFAOYSA-M
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Description

Systematic IUPAC Name and CAS Registry Number

The chemical compound sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as sodium 5-amino-4-methoxy-2-nitrobenzenesulfonate . This nomenclature reflects the substituents on the benzene ring: an amino group (-NH₂) at position 5, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 2, with a sulfonate (-SO₃⁻) group at position 1, neutralized by a sodium cation (Na⁺).

The CAS Registry Number assigned to this compound is 59312-73-1 , a unique identifier that ensures unambiguous referencing across chemical databases and regulatory frameworks.

Alternative Chemical Designations and Synonyms

This compound is recognized under multiple synonyms and alternative designations in scientific literature and commercial catalogs. These include:

Synonym Source Citation
Sodium 6-methoxy-4-nitroaniline-3-sulfonate
Benzenesulfonic acid, 5-amino-4-methoxy-2-nitro-, sodium salt (1:1)
4-Nitro-o-anisidine-5-sulfonic acid sodium salt
3-Amino-4-methoxy-6-nitrobenzenesulfonic acid sodium salt
EINECS 261-695-6

The variation in nomenclature often arises from differences in numbering substituents or regional spelling conventions (e.g., "sulfonate" vs. "sulphonate").

Regulatory Classification Frameworks (ECHA, EPA DSSTox, GHS)

European Chemicals Agency (ECHA)

Under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation, this substance is registered with the ECHA EC Number 261-695-6 . While historical REACH dossiers for this compound are archived, its classification under ECHA’s Harmonised Classification and Labelling (CLP) system indicates no specific hazard statements or pictograms, as it is not classified as hazardous.

EPA DSSTox

The U.S. Environmental Protection Agency’s Distributed Structure-Searchable Toxicity (DSSTox) database assigns the identifier DTXSID10208050 to this compound. DSSTox facilitates structure-activity relationship modeling by curating precise chemical structures and identifiers.

Globally Harmonized System (GHS)

Per safety data sheets (SDS), this compound is not classified under GHS hazard criteria. No signal words, hazard statements, or precautionary measures are mandated for its handling, reflecting its low acute toxicity profile in available regulatory submissions.

Properties

IUPAC Name

sodium;5-amino-4-methoxy-2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O6S.Na/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14;/h2-3H,8H2,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJWAYQTZJQCNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208050
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59312-73-1
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059312731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Process Details (Adapted from Patent CN108997175B)

Step Description Conditions Notes
1. Sulfonation React nitrobenzene or substituted nitrobenzene with chlorosulfonic acid Molar ratio nitrobenzene:chlorosulfonic acid = 1:0.4-0.6; Temperature 90-150 °C (preferably 110-130 °C); Reaction time 2-5 hours Hydrogen chloride gas generated is removed continuously to avoid side reactions
2. Post-treatment Cool the reaction mixture; add water and sodium carbonate or sodium hydroxide Molar ratio chlorosulfonic acid to sodium base = 0.5-1:1; Stir and allow phase separation Results in sodium nitrobenzenesulphonate salt formation

Example:

  • 2.0 mol nitrobenzene and 0.8 mol chlorosulfonic acid heated at 120 °C for 5 hours.
  • After cooling, 0.4 mol sodium carbonate added with water, stirred, and separated.
  • Nitrobenzene recovered by washing and drying, achieving 99.2% purity and 140 g recovered product.

This method is advantageous due to reduced chlorosulfonic acid usage, easy recycling of excess nitrobenzene, and efficient hydrogen chloride gas capture.

Introduction of Methoxy and Amino Groups

While the above method efficiently introduces the sulfonate and nitro groups, the methoxy and amino substituents require additional transformations:

  • Methoxylation: Typically achieved by nucleophilic substitution on a suitable halogenated aromatic intermediate (e.g., 4-chlorobenzene derivative) using methanol or methoxide under reflux conditions.

  • Amino group formation: Reduction of the nitro group to an amino group is commonly performed using catalytic hydrogenation or chemical reduction methods such as iron/hydrochloric acid, tin(II) chloride, or hydrazine hydrate in the presence of catalysts.

A related preparation of 3-amino-4-methoxybenzanilide illustrates this approach, where a nitro-substituted benzoyl aniline undergoes methoxylation and reduction steps under reflux with potassium hydroxide and hydrazine hydrate, yielding high purity amino-methoxy derivatives.

Detailed Reduction and Purification

Reduction of the nitro group to amino is a critical step requiring controlled conditions to avoid over-reduction or side reactions.

Step Reagents/Conditions Outcome Yield/Purity
Reduction Hydrazine hydrate (85%), potassium hydroxide, reflux at 55-60 °C for 3 hours Conversion of nitro to amino group Yield ~94.5%; Purity ~99.5% (example for related compound)
Purification Filtration, concentration, crystallization Isolated solid with defined melting point High purity solid suitable for further use

Summary Table of Preparation Steps

Step Number Reaction Type Reagents Conditions Key Parameters Product/Intermediate
1 Sulfonation Nitrobenzene, Chlorosulfonic acid 110-130 °C, 2-5 h Molar ratio 1:0.4-0.6 Nitrobenzenesulfonic acid intermediate
2 Neutralization Sodium carbonate or sodium hydroxide, water Room temperature, stirring Molar ratio sulfonic acid : base = 0.5-1:1 Sodium nitrobenzenesulphonate salt
3 Methoxylation Methanol or methoxide base Reflux, alkaline conditions Nucleophilic aromatic substitution Methoxy-substituted sulphonate
4 Reduction Hydrazine hydrate, KOH or catalytic hydrogenation 55-60 °C, 3 h reflux Selective nitro to amino reduction Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Research Findings and Optimization Notes

  • Chlorosulfonic acid usage: Reduced molar ratios minimize residual acid and simplify purification, improving environmental and economic profiles.

  • Hydrogen chloride management: Continuous removal and absorption in water prevent side reactions and enable HCl recovery.

  • Recycling: Excess nitrobenzene can be recovered with >99% purity, reducing waste and cost.

  • Reduction step: Use of hydrazine hydrate and potassium hydroxide provides high yield and purity, with mild conditions preventing degradation.

  • Methoxylation selectivity: Substitution reactions on halogenated intermediates require careful temperature and base control to avoid side products.

Chemical Reactions Analysis

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. It has been shown to interact with biological macromolecules, affecting enzyme activity through binding to active or allosteric sites. This interaction can lead to alterations in enzyme conformation and function .

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to modulate biological pathways makes it a candidate for drug development .

Industrial Applications

This compound is also used in the production of various industrial chemicals, including dyes and pigments. Its stability and reactivity make it suitable for applications in textile and paint industries .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Organic Chemistry demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The compound was shown to bind competitively at the enzyme's active site, leading to significant reductions in enzymatic activity .

Case Study 2: Antimicrobial Activity

Research conducted by Morita et al. (2012) explored the antimicrobial properties of this compound against various bacterial strains. The findings indicated that the compound exhibited potent antibacterial activity, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : 4-Amino-5-methyl-2-nitrobenzenesulfonic acid
  • CAS : 68061-95-0
  • Molecular Formula : C₇H₇N₂O₅S (acid form)
  • Key Differences :
    • Replaces the methoxy group (-OCH₃) at position 4 with a methyl (-CH₃) group.
    • Lacks the sodium sulfonate counterion present in the target compound.
  • Applications : Primarily used in dye synthesis.
  • Safety : Classified as hazardous upon inhalation; requires strict handling protocols .
Compound B : Sodium 5-amino-2-dodecylbenzenesulphonate
  • CAS : Registered 2018-05-03
  • Molecular Formula : C₁₈H₃₀NNaO₃S (estimated)
  • Key Differences :
    • Substitutes the methoxy and nitro groups with a long-chain dodecyl (-C₁₂H₂₅) group at position 2.
  • Applications : Functions as a surfactant due to its hydrophobic tail .

Complexity and Substitution Patterns

Compound C : Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate
  • CAS : 83027-40-1
  • Molecular Formula : C₂₃H₂₀N₇O₁₀S₃ (ammonium salt)
  • Key Differences: Contains multiple nitro (-NO₂) and sulphamoyl (-SO₂NH₂) groups. Higher molecular weight (516.46 g/mol vs. 270.20 g/mol).
  • Applications : Likely used in advanced polymer or dye chemistry due to its polyfunctional structure .
Compound D : Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
  • CAS : 6222-55-5
  • Molecular Formula : C₂₃H₁₇N₄NaO₇S
  • Key Differences :
    • Incorporates an azo (-N=N-) group and a naphthalene ring system.
    • Higher molecular weight (516.46 g/mol).
  • Applications : Azo dyes for textiles or inks .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C Compound D
CAS Number 59312-73-1 68061-95-0 N/A 83027-40-1 6222-55-5
Molecular Formula C₇H₇N₂NaO₆S C₇H₇N₂O₅S (acid) C₁₈H₃₀NNaO₃S (estimated) C₂₃H₂₀N₇O₁₀S₃ C₂₃H₁₇N₄NaO₇S
Molecular Weight (g/mol) 270.20 229.20 (acid) ~365.50 680.63 516.46
Key Functional Groups -NO₂, -NH₂, -OCH₃, -SO₃⁻ -NO₂, -NH₂, -CH₃, -SO₃H -NH₂, -C₁₂H₂₅, -SO₃⁻ -NO₂, -SO₂NH₂, -NH⁻, -SO₃⁻ -N=N-, -OCH₃, -NH⁻, -SO₃⁻
Primary Applications Pharmaceutical Intermediates Dye Synthesis Surfactants Polymers/Dyes Textile Dyes
Safety Profile No specific hazards cited Hazardous upon inhalation Not specified Complex handling required Likely moderate toxicity

Biological Activity

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate (CAS Number: 59312-73-1) is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈N₂NaO₆S
  • Molecular Weight : 270.195 g/mol
  • Structure : The compound features an amino group, a methoxy group, and a nitro group, which contribute to its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites, thus altering their conformation and function. This property is particularly useful in studies involving enzyme kinetics and inhibition pathways.
  • Protein Binding : It interacts with biological macromolecules, facilitating studies on protein-ligand interactions, which are crucial for understanding drug design and therapeutic applications .

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been investigated for its potential to combat bacterial infections, particularly in formulations aimed at reducing microbial load in clinical settings.

2. Anti-inflammatory Effects

The compound has shown promise in the development of anti-inflammatory agents. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

3. Enzyme Studies

In biochemical research, this compound is utilized to study enzyme kinetics and mechanisms. Its ability to inhibit specific enzymes allows researchers to elucidate metabolic pathways and regulatory mechanisms within cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
Anti-inflammatoryPotential modulation of inflammatory responses,
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways,

Case Study: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on lactate dehydrogenase (LDH) demonstrated a significant reduction in enzyme activity at varying concentrations. The results indicated that the compound could serve as a valuable tool in understanding LDH's role in metabolic disorders .

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, providing insights into its potential use as an antimicrobial agent in clinical applications .

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Sulfonation : Introduce the sulfonate group using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C) to avoid over-sulfonation .
  • Nitration : Add the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitration to the desired position .
  • Amination and Methoxylation : Reduce a nitro intermediate to an amine (e.g., using Sn/HCl) followed by methoxy group introduction via alkylation (e.g., methyl iodide in basic conditions) .
  • Critical reagents include sulfur trioxide, methyl iodide, and reducing agents (e.g., SnCl₂). Solvents like dichloromethane or ethanol are often used to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns reflecting nitro and sulfonate group proximity .
  • FT-IR : Confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹), nitro (asymmetric stretch at 1520 cm⁻¹), and methoxy (C-O stretch at 1250 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M⁻] at m/z 321.02) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can contradictions in NMR data due to substituent proximity be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Use low-temperature experiments to slow dynamic processes (e.g., ring flipping), resolving overlapping peaks .
  • 2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously. For example, HSQC can distinguish methoxy-attached carbons from aromatic carbons influenced by electron-withdrawing groups .
  • Computational Modeling : Compare experimental chemical shifts with density-functional theory (DFT)-predicted shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .

Q. How does the methoxy group influence sulfonation efficiency and regioselectivity?

  • Methodological Answer :

  • Electronic Effects : The methoxy group’s electron-donating nature activates the ring for electrophilic substitution but directs sulfonation to the para position relative to itself. Competing effects from the nitro group (electron-withdrawing) can shift regioselectivity.
  • Experimental Optimization : Use competitive reaction studies with isotopic labeling (³⁵S) to track sulfonation sites. Adjust reaction time and acid concentration to favor the desired isomer .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (e.g., H₂SO₄ concentration) .

Q. What strategies validate purity in complex mixtures containing this compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Detect nitro and sulfonate groups via UV absorbance at 254 nm and 210 nm, respectively .
  • Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (e.g., C: 32.1%, H: 2.7%, N: 8.4%, S: 12.8%) to confirm purity >98% .
  • Ion Chromatography : Quantify sulfonate counterions (Na⁺) to ensure stoichiometric consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

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